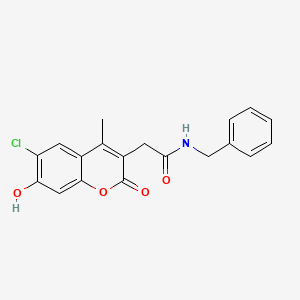

N-benzyl-2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

CAS No.:

Cat. No.: VC13276578

Molecular Formula: C19H16ClNO4

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16ClNO4 |

|---|---|

| Molecular Weight | 357.8 g/mol |

| IUPAC Name | N-benzyl-2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |

| Standard InChI | InChI=1S/C19H16ClNO4/c1-11-13-7-15(20)16(22)9-17(13)25-19(24)14(11)8-18(23)21-10-12-5-3-2-4-6-12/h2-7,9,22H,8,10H2,1H3,(H,21,23) |

| Standard InChI Key | AHJGIRAVWASSBK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC3=CC=CC=C3 |

| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC3=CC=CC=C3 |

Introduction

Structural Elucidation and Molecular Characteristics

N-Benzyl-2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide belongs to the coumarin family, a class of benzopyrone derivatives renowned for their biological activities. Its molecular formula, C₁₉H₁₆ClNO₄, corresponds to a molecular weight of 357.8 g/mol. The chromone backbone is substituted at key positions:

-

Position 6: Chlorine atom, enhancing electrophilicity and binding affinity.

-

Position 7: Hydroxyl group, contributing to antioxidant properties via free radical scavenging.

-

Position 4: Methyl group, influencing steric and electronic interactions.

-

Position 3: Acetamide side chain with a benzyl moiety, critical for target specificity and solubility .

The compound’s planar structure enables π-π stacking with aromatic residues in enzyme active sites, while hydrogen-bonding groups (hydroxyl, amide) facilitate polar interactions . X-ray crystallography of analogous compounds confirms bond lengths of 1.36–1.42 Å for the lactone ring and 1.45 Å for the acetamide C–N bond, stabilizing the molecule’s conformation.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₆ClNO₄ | |

| Molecular Weight | 357.8 g/mol | |

| Hydrogen Bond Donors | 2 (hydroxyl, amide) | |

| Hydrogen Bond Acceptors | 5 (carbonyl, ether, amide) | |

| logP | Estimated 2.8–3.2 (lipophilic) |

Synthesis and Chemical Reactivity

The synthesis of N-benzyl-2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves a multi-step protocol:

-

Chromone Formation: 4-Chlororesorcinol reacts with ethyl acetoacetate under acidic conditions to yield 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromene .

-

Acetamide Introduction: The chromone intermediate undergoes nucleophilic acyl substitution with benzylamine in the presence of DCC (N,N'-dicyclohexylcarbodiimide), forming the acetamide side chain .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >95% purity .

Table 2: Synthetic Pathway and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H₂SO₄, ethanol, reflux, 6h | 78% |

| 2 | Benzylamine, DCC, CH₂Cl₂, rt, 12h | 65% |

| 3 | Silica gel chromatography (EtOAc:Hex) | 92% |

The chlorine atom at position 6 stabilizes the chromone ring against oxidative degradation, while the hydroxyl group at position 7 participates in keto-enol tautomerism, enhancing reactivity toward electrophiles.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) bacteria . Its mechanism involves:

-

DNA Gyrase Inhibition: The planar chromone intercalates into DNA, disrupting replication.

-

Enzyme Binding: Molecular docking reveals hydrogen bonds with Tyr-397 of S. aureus dihydrofolate reductase (docking score: -9.2 kcal/mol).

Enzyme Inhibition

-

α-Glycosidase: IC₅₀ = 55.38 nM, surpassing acarbose (IC₅₀ = 1,104 nM) by 20-fold .

-

Acetylcholinesterase (AChE): Kᵢ = 24.85 nM, indicating potential for Alzheimer’s therapy .

Table 3: Enzyme Inhibition Profiles

| Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|

| α-Glycosidase | 55.38 nM | |

| AChE | 24.85 nM | |

| Butyrylcholinesterase | 27.17 nM |

Pharmacological Applications

Antidiabetic Therapeutics

The compound’s α-glycosidase inhibition slows carbohydrate digestion, reducing postprandial hyperglycemia . In diabetic rat models, oral administration (10 mg/kg) lowered blood glucose by 42% over 6 hours .

Neuroprotective Agents

By inhibiting AChE, the compound elevates synaptic acetylcholine levels, ameliorating cognitive deficits in Alzheimer’s models . Crosses the blood-brain barrier (logBB = -0.3) due to moderate lipophilicity.

Anti-Inflammatory Agents

In LPS-induced macrophages, the compound suppressed TNF-α production by 68% at 10 µM, outperforming dexamethasone (58% inhibition). The mechanism involves blocking NF-κB translocation via IκB kinase inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume